Ro 64-5229

Descripción general

Descripción

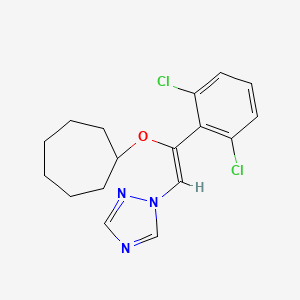

Ro64-5229, también conocido como (Z)-1-[2-cicloheptiloxi-2-(2,6-diclorofenil)etenil]-1H-1,2,4-triazol, es un compuesto orgánico sintético. Es un antagonista selectivo y no competitivo del receptor metabotrópico de glutamato 2 (mGlu2).

Aplicaciones Científicas De Investigación

Ro64-5229 tiene varias aplicaciones de investigación científica:

Neurociencia: Se utiliza para estudiar el papel de los receptores mGlu2 en el cerebro y su participación en trastornos neurológicos.

Farmacología: Ro64-5229 se emplea en la investigación de desarrollo de fármacos para explorar su potencial como agente terapéutico para afecciones como la ansiedad y la depresión.

Bioquímica: El compuesto se utiliza para investigar las vías bioquímicas que involucran los receptores mGlu2 y su modulación por varios ligandos

Mecanismo De Acción

Ro64-5229 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor mGlu2. Esta inhibición reduce la capacidad del receptor para modular la liberación de neurotransmisores, afectando así la transmisión sináptica y la excitabilidad neuronal. Los objetivos moleculares incluyen el receptor mGlu2 y las vías de señalización asociadas que involucran las proteínas G .

Análisis Bioquímico

Biochemical Properties

Ro 64-5229 plays a significant role in biochemical reactions by inhibiting the binding of GTP γ35 S to mGlu2-containing membranes with an IC50 of 0.11 μM . This inhibition is crucial as it modulates the activity of mGlu2 receptors, which are involved in various neurological processes. This compound interacts with mGlu2 receptors in a non-competitive manner, meaning it binds to a site distinct from the glutamate binding site, thereby altering the receptor’s conformation and function .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It has been shown to reduce the presynaptic inhibitory effect of Neuroligin 1, a protein involved in synaptic formation and function . In HEK-mGluR2 cells, this compound inhibits the activity of the neuroligin 1 ectodomain, which in turn affects the formation of cAMP induced by Forskolin . This modulation of cellular signaling pathways highlights the compound’s potential impact on cell function, including cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the mGlu2 receptor in a non-competitive manner . This binding inhibits the receptor’s ability to interact with GTP γ35 S, thereby modulating the receptor’s activity. The inhibition of mGlu2 receptors by this compound leads to alterations in downstream signaling pathways, which can affect various cellular processes, including neurotransmission and synaptic plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and is soluble in DMSO and ethanol .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits mGlu2 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruptions in normal cellular functions and signaling pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily involves its interaction with mGlu2 receptors, leading to the modulation of glutamatergic neurotransmission

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its inhibitory effects on mGlu2 receptors. The precise mechanisms of transport and distribution are still being elucidated.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target, the mGlu2 receptor . The compound’s activity and function are influenced by its localization within specific cellular compartments, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended site of action to modulate mGlu2 receptor activity effectively.

Métodos De Preparación

La síntesis de Ro64-5229 implica la preparación de éteres enólicos heterocíclicosLas condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, siendo el producto final purificado a un alto grado de pureza (≥99%) mediante cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Ro64-5229 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en el grupo diclorofenilo, utilizando reactivos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas

Comparación Con Compuestos Similares

Ro64-5229 es único en su alta selectividad y antagonismo no competitivo del receptor mGlu2. Compuestos similares incluyen:

LY341495: Otro antagonista de mGlu2, pero con diferente selectividad y propiedades de unión.

MPEP: Un antagonista selectivo para el receptor mGlu5, utilizado para comparación en estudios que involucran los receptores mGlu2 y mGlu5. Ro64-5229 destaca por su afinidad de unión específica y los efectos distintos que tiene sobre la modulación del receptor mGlu2

Propiedades

IUPAC Name |

1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N3O/c18-14-8-5-9-15(19)17(14)16(10-22-12-20-11-21-22)23-13-6-3-1-2-4-7-13/h5,8-13H,1-4,6-7H2/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCVFKBRXOEQRF-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OC(=CN2C=NC=N2)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)O/C(=C\N2C=NC=N2)/C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.